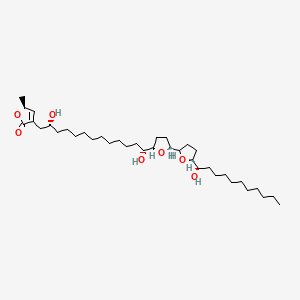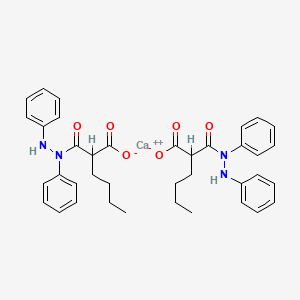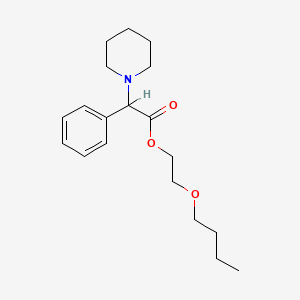
Butopiprine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butopiprine is an antitussive drug.
Aplicaciones Científicas De Investigación
1. Apoptosis Induction in Immune Cells
Butyric acid, a metabolite related to butopiprine, has been shown to induce apoptosis in various immune cells such as murine thymocytes, splenic T cells, and human Jurkat T cells. This process involves the suppression of T-cell viability and the induction of DNA fragmentation, suggesting potential applications in modulating immune responses and studying cell death mechanisms (Kurita-Ochiai, Fukushima, & Ochiai, 1997).
2. Potential Therapeutic Applications in Chronic Diseases
Butein, another compound related to butopiprine, has demonstrated effectiveness against several chronic diseases due to its antioxidant, anti-inflammatory, anticancer, antidiabetic, hypotensive, and neuroprotective properties. These findings support the use of butein in managing various chronic conditions (Padmavathi et al., 2017).
3. Antidepressant-like Effects
Research has also indicated that Butea superba, a plant extract related to butopiprine, exhibits antidepressant-like effects in mice. This effect is mediated by restoring dysfunctions of the hypothalamic-pituitary-adrenal axis, synaptic plasticity-related signaling systems, and neurogenesis in the hippocampus (Mizuki et al., 2014).
4. Role in Cancer and Hemoglobinopathies Treatment
Butyric acid and its derivatives have been studied for their roles in treating colorectal cancer and hemoglobinopathies. The agent's ability to induce cell differentiation, apoptosis, and cell growth control indicates its potential as a biological response modifier in therapeutic contexts (Pouillart, 1998).
5. Impact on Autophagy in Gliomas
Tricyclic antidepressants, including butipiprine, have been investigated for their potential in inducing cell-lethal autophagy in gliomas, suggesting a new avenue for treatment strategies (Shchors, Massaras, & Hanahan, 2015).
6. Effect on Endocrine and Metabolic Disorders
Butyric acid derivatives have been shown to alleviate endoplasmic reticulum stress in mouse models of type 2 diabetes, offering insights into potential treatments for metabolic disorders (Özcan et al., 2006).
7. Antileishmanial Activity
Allopurinol, structurally related to butopiprine, exhibits effective antileishmanial properties in vitro, suggesting potential applications in the treatment of leishmaniasis (Marr & Berens, 1977).
8. Impact on Chemotherapy
Etoposide (VP-16-213), a drug related to butopiprine, has demonstrated effectiveness in treating various cancers, including testicular, lung cancers, lymphoma, and leukemia, providing insights into its potential role in chemotherapy (O'dwyer et al., 1985).
Propiedades
Número CAS |
55837-15-5 |
|---|---|
Nombre del producto |
Butopiprine |
Fórmula molecular |
C19H29NO3 |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
2-butoxyethyl 2-phenyl-2-piperidin-1-ylacetate |
InChI |
InChI=1S/C19H29NO3/c1-2-3-14-22-15-16-23-19(21)18(17-10-6-4-7-11-17)20-12-8-5-9-13-20/h4,6-7,10-11,18H,2-3,5,8-9,12-16H2,1H3 |
Clave InChI |
MNBLDUWBHRTWEP-UHFFFAOYSA-N |
SMILES |
CCCCOCCOC(=O)C(C1=CC=CC=C1)N2CCCCC2 |
SMILES canónico |
CCCCOCCOC(=O)C(C1=CC=CC=C1)N2CCCCC2 |
Apariencia |
Solid powder |
Otros números CAS |
55837-15-5 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Butopiprine; Butopiprinum; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



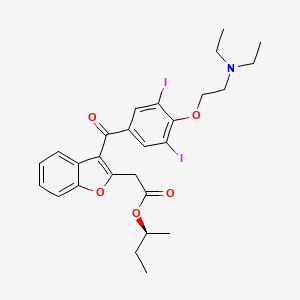
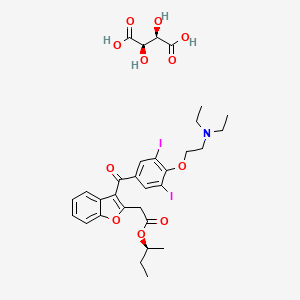
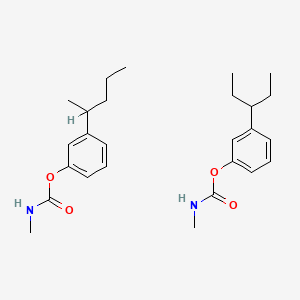
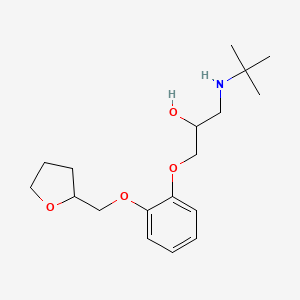
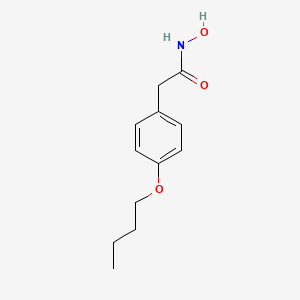
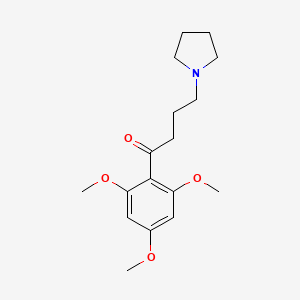
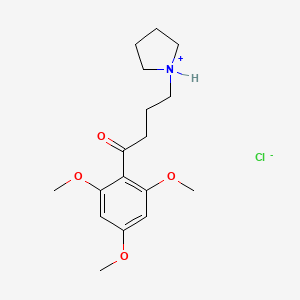
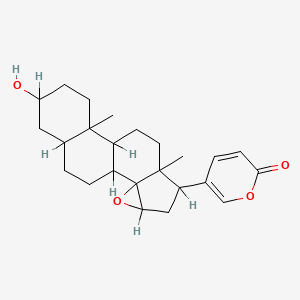
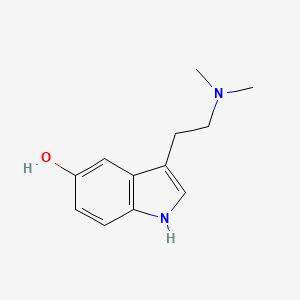
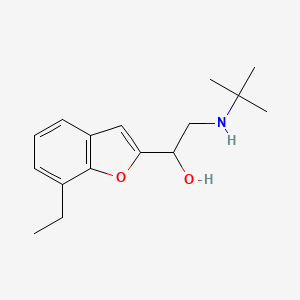
![2-[[(2S,4S,5R)-4-[(2R,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-5-(hydroxymethyl)pyrrolidin-1-ium-2-carbonyl]amino]ethanesulfonic acid](/img/structure/B1668045.png)
![4-[3-Acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid](/img/structure/B1668046.png)
